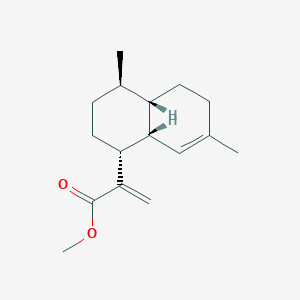

Methyl artemisinate

Description

Structure

3D Structure

Properties

CAS No. |

82869-24-7 |

|---|---|

Molecular Formula |

C16H24O2 |

Molecular Weight |

248.36 g/mol |

IUPAC Name |

methyl 2-[(1R,4R,4aS,8aR)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]prop-2-enoate |

InChI |

InChI=1S/C16H24O2/c1-10-5-7-13-11(2)6-8-14(15(13)9-10)12(3)16(17)18-4/h9,11,13-15H,3,5-8H2,1-2,4H3/t11-,13+,14+,15+/m1/s1 |

InChI Key |

AOBAHYLCIGMCHX-UNQGMJICSA-N |

SMILES |

CC1CCC(C2C1CCC(=C2)C)C(=C)C(=O)OC |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H]2[C@H]1CCC(=C2)C)C(=C)C(=O)OC |

Canonical SMILES |

CC1CCC(C2C1CCC(=C2)C)C(=C)C(=O)OC |

Synonyms |

methyl artemisinate |

Origin of Product |

United States |

Biosynthetic Pathways and Metabolic Engineering of Artemisinin and Its Precursors

Isopentenyl Diphosphate (B83284) (IPP) and Dimethylallyl Pyrophosphate (DMAPP) Generation

The universal precursors for all terpenoids, including artemisinin (B1665778), are the five-carbon molecules Isopentenyl Diphosphate (IPP) and its isomer Dimethylallyl Pyrophosphate (DMAPP). nih.gov In plants, these precursors are synthesized through two independent pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. nih.govoup.com

Mevalonate (MVA) Pathway Contributions

The MVA pathway is primarily located in the cytosol and is a significant contributor of the IPP and DMAPP used for sesquiterpene biosynthesis. nih.govoup.com This pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce IPP. researchgate.net A key rate-limiting enzyme in the MVA pathway is 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR). oup.commaxapress.com Overexpression of the gene encoding HMGR has been shown to increase artemisinin content in A. annua. maxapress.com Inhibition of the MVA pathway has been observed to cause a significant reduction in artemisinin content, highlighting its crucial role. researchgate.net

Methylerythritol Phosphate (MEP) Pathway Contributions

The MEP pathway, located in the plastids, also contributes to the pool of IPP and DMAPP. nih.govoup.com This pathway starts from glyceraldehyde-3-phosphate and pyruvate (B1213749). researchgate.net While the MVA pathway is the primary source for sesquiterpenoids, isotopic labeling studies have demonstrated that the MEP pathway also contributes to the carbon backbone of artemisinin. tandfonline.comfrontiersin.org The enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) is considered a rate-limiting step in the MEP pathway. maxapress.com

| Pathway | Location | Starting Materials | Key Enzyme | Contribution to Artemisinin |

| Mevalonate (MVA) Pathway | Cytosol | Acetyl-CoA | HMG-CoA Reductase (HMGR) | Primary source of IPP/DMAPP for sesquiterpenes. nih.govoup.commaxapress.com |

| Methylerythritol Phosphate (MEP) Pathway | Plastids | Glyceraldehyde-3-phosphate and Pyruvate | 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) | Contributes to the IPP/DMAPP pool. maxapress.comtandfonline.comfrontiersin.org |

Early Stage Sesquiterpene Biosynthesis

The C5 precursors, IPP and DMAPP, are condensed to form the C15 backbone of sesquiterpenes. This process marks the entry point into the specific biosynthetic pathway of artemisinin.

Amorpha-4,11-diene Formation by Amorphadiene (B190566) Synthase (ADS)

The first committed and rate-limiting step in the artemisinin biosynthetic pathway is the cyclization of FDP to form amorpha-4,11-diene. oup.comnih.govwikipedia.org This reaction is catalyzed by the enzyme Amorphadiene Synthase (ADS). nih.govwikipedia.org ADS belongs to the class I terpenoid synthase family and requires divalent metal ions like Mg²⁺ for its activity. nih.gov The conversion of FDP to amorpha-4,11-diene involves a complex cyclization mechanism initiated by the ionization of the diphosphate group of FDP, leading to the formation of a bicyclic structure. nih.govacs.org The advent of ADS in A. annua is considered a pivotal evolutionary event for the specialized artemisinin biosynthetic pathway. nih.gov

| Enzyme | Substrate | Product | Function |

| Farnesyl Diphosphate Synthase (FPS) | 2 IPP + 1 DMAPP | Farnesyl Diphosphate (FDP) | Condenses C5 units to form the C15 precursor for sesquiterpenes. nih.govresearchgate.net |

| Amorphadiene Synthase (ADS) | Farnesyl Diphosphate (FDP) | Amorpha-4,11-diene | Catalyzes the first committed step in artemisinin biosynthesis. oup.comnih.govwikipedia.org |

Oxidative and Cyclization Steps Towards Artemisinic Acid and Dihydroartemisinic Acid

Following the formation of the basic carbon skeleton, a series of oxidative and reduction reactions occur to produce key intermediates, artemisinic acid and dihydroartemisinic acid.

The conversion of amorpha-4,11-diene proceeds through a series of oxidative steps catalyzed by a multifunctional cytochrome P450 monooxygenase, CYP71AV1. tandfonline.comresearchgate.net This enzyme first hydroxylates amorpha-4,11-diene to form artemisinic alcohol. tandfonline.comd-nb.info Subsequently, CYP71AV1 catalyzes the further oxidation of artemisinic alcohol to artemisinic aldehyde, and then to artemisinic acid. tandfonline.comresearchgate.net

From artemisinic aldehyde, the pathway can branch. One branch leads to the formation of dihydroartemisinic acid. The enzyme artemisinic aldehyde Δ11(13) reductase (DBR2) reduces the double bond in artemisinic aldehyde to form dihydroartemisinic aldehyde. nih.govresearchgate.net This is then oxidized to dihydroartemisinic acid, a reaction that can be catalyzed by aldehyde dehydrogenase 1 (ALDH1). tandfonline.comresearchgate.net Dihydroartemisinic acid is considered a direct precursor to artemisinin, which is formed through a non-enzymatic photo-oxidation process. nih.govresearchgate.net Another enzyme, dihydroartemisinic acid dehydrogenase (AaDHAADH), has been identified that can catalyze the bidirectional conversion between artemisinic acid and dihydroartemisinic acid. nih.gov

| Enzyme | Substrate(s) | Product(s) | Reaction Type |

| CYP71AV1 | Amorpha-4,11-diene | Artemisinic alcohol | Hydroxylation tandfonline.comd-nb.info |

| CYP71AV1 | Artemisinic alcohol | Artemisinic aldehyde | Oxidation tandfonline.comresearchgate.net |

| CYP71AV1 | Artemisinic aldehyde | Artemisinic acid | Oxidation tandfonline.comresearchgate.net |

| Artemisinic aldehyde Δ11(13) reductase (DBR2) | Artemisinic aldehyde | Dihydroartemisinic aldehyde | Reduction nih.govresearchgate.net |

| Aldehyde dehydrogenase 1 (ALDH1) | Dihydroartemisinic aldehyde | Dihydroartemisinic acid | Oxidation tandfonline.comresearchgate.net |

| Dihydroartemisinic acid dehydrogenase (AaDHAADH) | Artemisinic acid / Dihydroartemisinic acid | Dihydroartemisinic acid / Artemisinic acid | Bidirectional conversion nih.gov |

Role of Cytochrome P450 Monooxygenases (e.g., CYP71AV1)

A pivotal enzyme in the artemisinin biosynthetic pathway is the cytochrome P450-dependent monooxygenase, CYP71AV1, also known as amorpha-4,11-diene oxidase (AMO). nih.govfrontiersin.org This multifunctional enzyme is responsible for the three-step oxidation of amorpha-4,11-diene, the initial hydrocarbon skeleton of artemisinin. nih.gov This process sequentially yields artemisinic alcohol, artemisinic aldehyde, and finally artemisinic acid. maxapress.comresearchgate.net

While CYP71AV1 can catalyze the entire oxidation sequence, its efficiency varies for each step. In vitro studies have shown that while it produces artemisinic alcohol as a major product from amorpha-4,11-diene, the subsequent conversions to artemisinic aldehyde and artemisinic acid occur at lower rates. nih.gov Interestingly, while CYP71AV1 demonstrates clear oxidase activity on artemisinic aldehyde to form artemisinic acid, it shows little to no activity in oxidizing dihydroartemisinic aldehyde. cdnsciencepub.comcdnsciencepub.com This substrate specificity highlights the existence of parallel and more efficient enzymatic pathways for the later steps of artemisinin biosynthesis. The expression of CYP71AV1 is localized to the glandular secretory trichomes of A. annua, which are the primary sites of artemisinin synthesis. pomics.comdiva-portal.org

Aldehyde Dehydrogenase (ALDH1) Activity in Aldehyde Oxidation

Aldehyde dehydrogenase 1 (ALDH1) emerges as a crucial enzyme that works in concert with and, in some cases, more efficiently than CYP71AV1 in the oxidation of key aldehyde intermediates. nih.govcdnsciencepub.com ALDH1 catalyzes the NAD(P)-dependent oxidation of both artemisinic aldehyde and dihydroartemisinic aldehyde to their corresponding acids, artemisinic acid and dihydroartemisinic acid. cdnsciencepub.comuniprot.org

The discovery of ALDH1's role was significant, particularly because CYP71AV1 was found to be ineffective at oxidizing dihydroartemisinic aldehyde. cdnsciencepub.comcdnsciencepub.com Recombinant ALDH1 has been shown to effectively use both NAD+ and NADP+ as cofactors for the oxidation of dihydroartemisinic aldehyde. cdnsciencepub.com This enzyme is highly expressed in the glandular secretory trichomes, further supporting its direct involvement in the artemisinin biosynthetic pathway. cdnsciencepub.com The activity of ALDH1 is not limited to artemisinin precursors; it can act on a range of other aldehydes, though its efficiency with artemisinic and dihydroartemisinic aldehydes underscores its specialized function. cdnsciencepub.comigem.org

Formation of Artemisinic Aldehyde and Dihydroartemisinic Aldehyde

The formation of artemisinic aldehyde and dihydroartemisinic aldehyde represents a critical branch point in the artemisinin biosynthetic pathway. Artemisinic aldehyde is produced from the oxidation of artemisinic alcohol, a reaction that can be catalyzed by both CYP71AV1 and a specific alcohol dehydrogenase (ADH1). nih.govresearchgate.netwur.nl

From artemisinic aldehyde, the pathway can proceed in two directions. One path involves the direct oxidation of artemisinic aldehyde to artemisinic acid, catalyzed by CYP71AV1 and ALDH1. mdpi.comresearchgate.net The other, more direct route to artemisinin, involves the reduction of the C11-C13 double bond of artemisinic aldehyde to form dihydroartemisinic aldehyde. maxapress.comresearchgate.net This crucial reduction step is catalyzed by the enzyme artemisinic aldehyde Δ11(13) reductase (DBR2). researchgate.netnih.gov The formation of dihydroartemisinic aldehyde is a key step, as it channels the metabolic flow towards the production of dihydroartemisinic acid, the immediate precursor to artemisinin. researchgate.netwur.nl

Dihydroartemisinic Acid as a Key Precursor

Scientific evidence strongly supports dihydroartemisinic acid as the direct and key precursor to artemisinin, rather than artemisinic acid. researchgate.netacs.orgcaymanchem.com Dihydroartemisinic acid is formed through the oxidation of dihydroartemisinic aldehyde, a reaction efficiently catalyzed by ALDH1. researchgate.netcdnsciencepub.com The conversion of dihydroartemisinic acid to artemisinin is believed to be a non-enzymatic, spontaneous photo-oxidative process that occurs within the plant. acs.orgnih.gov

The significance of dihydroartemisinic acid as the immediate precursor is highlighted by the fact that there is no known enzymatic pathway for the direct conversion of artemisinic acid to dihydroartemisinic acid in A. annua. wur.nl Therefore, the metabolic flux must proceed through the reduction of artemisinic aldehyde to dihydroartemisinic aldehyde, followed by its oxidation to dihydroartemisinic acid, to efficiently produce artemisinin. researchgate.net

Derivation of Methyl Artemisininate within Biosynthesis Studies

While methyl artemisinate is not a natural intermediate in the in vivo biosynthetic pathway of artemisinin, its synthesis is a direct consequence of research into this pathway. Dihydroartemisinic acid, the key precursor to artemisinin, is often isolated from A. annua or produced in engineered microorganisms for the semi-synthesis of artemisinin and its derivatives. caymanchem.comjst.go.jp this compound can be chemically synthesized from dihydroartemisinic acid through esterification.

Furthermore, studies involving the heterologous expression of artemisinin biosynthetic genes in organisms like E. coli and yeast have led to the production of artemisinin precursors, including artemisinic acid and dihydroartemisinic acid. igem.orgfrontiersin.org These engineered systems provide a scalable platform for producing these precursors, which can then be chemically converted to derivatives like this compound. For instance, engineered E. coli cells have been developed to produce dihydroartemisinic acid, which can then be extracted and used as a starting material for the synthesis of various artemisinin-based compounds. igem.org

Biotechnological and Metabolic Engineering Strategies for Enhanced Precursor Production

The low natural abundance of artemisinin in A. annua has driven extensive research into biotechnological and metabolic engineering strategies to increase the production of its precursors. maxapress.comfrontiersin.org These approaches aim to overcome the rate-limiting steps in the biosynthetic pathway and divert metabolic flux towards the desired compounds.

Genetic Engineering in Artemisia annua

Genetic engineering of Artemisia annua has been a primary focus for enhancing the production of artemisinin and its precursors. pomics.comfrontiersin.org This involves the overexpression of key genes in the biosynthetic pathway or the suppression of competing pathways.

Several key genes have been targeted for overexpression, including:

HMGR (3-hydroxy-3-methylglutaryl-CoA reductase) and DXR (1-deoxy-D-xylulose-5-phosphate reductoisomerase) : Overexpression of these genes, which are involved in the upstream MVA and MEP pathways that supply the initial building blocks for artemisinin, has led to increased artemisinin content. pomics.comoup.comnih.gov

FPS (Farnesyl diphosphate synthase) : Enhancing the expression of FPS, which catalyzes the formation of the 15-carbon precursor FPP, has resulted in a significant boost in artemisinin levels. nih.gov

CYP71AV1 and CPR (Cytochrome P450 reductase) : Co-overexpression of CYP71AV1 with its essential redox partner, CPR, has been shown to increase artemisinin production by facilitating the initial oxidation steps. pomics.comnih.gov

DBR2 and ALDH1 : Overexpression of these genes, which are critical for the formation of dihydroartemisinic acid, has been shown to increase the levels of both dihydroartemisinic acid and artemisinin. mdpi.comfrontiersin.org

Conversely, down-regulating genes of competing pathways, such as squalene (B77637) synthase (SQS) which diverts FPP towards sterol biosynthesis, has also proven effective in channeling more precursors towards artemisinin. frontiersin.org Multi-gene engineering, where several key pathway genes are overexpressed simultaneously, has shown synergistic effects, leading to even higher yields of artemisinin and its precursors. oup.com

Table of Compounds

| Compound Name | Abbreviation | Role in Biosynthesis |

| This compound | Derivative of Artemisinin | |

| Artemisinin | End product of the biosynthetic pathway | |

| Farnesyl diphosphate | FPP | C15 precursor for the artemisinin pathway mdpi.commaxapress.com |

| Amorpha-4,11-diene | First committed intermediate in artemisinin biosynthesis mdpi.com | |

| Artemisinic alcohol | Intermediate formed from the oxidation of amorpha-4,11-diene researchgate.net | |

| Artemisinic aldehyde | Intermediate, branch point in the pathway maxapress.comresearchgate.net | |

| Dihydroartemisinic aldehyde | Intermediate leading to dihydroartemisinic acid maxapress.comresearchgate.net | |

| Artemisinic acid | Byproduct and precursor to Arteannuin B researchgate.net | |

| Dihydroartemisinic acid | Key immediate precursor to artemisinin researchgate.netcaymanchem.com | |

| Arteannuin B | A sesquiterpene lactone derived from artemisinic acid nih.gov |

Table of Key Enzymes and Transcription Factors

| Enzyme/Transcription Factor | Abbreviation | Function |

| Cytochrome P450 monooxygenase | CYP71AV1 | Catalyzes the three-step oxidation of amorpha-4,11-diene nih.gov |

| Aldehyde dehydrogenase 1 | ALDH1 | Oxidizes artemisinic and dihydroartemisinic aldehydes cdnsciencepub.com |

| Artemisinic aldehyde Δ11(13) reductase | DBR2 | Reduces artemisinic aldehyde to dihydroartemisinic aldehyde researchgate.net |

| Alcohol dehydrogenase 1 | ADH1 | Oxidizes artemisinic alcohol to artemisinic aldehyde nih.gov |

| Amorpha-4,11-diene synthase | ADS | Catalyzes the formation of amorpha-4,11-diene from FPP mdpi.com |

| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | Key enzyme in the mevalonate (MVA) pathway oup.com |

| 1-deoxy-D-xylulose-5-phosphate reductoisomerase | DXR | Key enzyme in the non-mevalonate (MEP) pathway pomics.com |

| Farnesyl diphosphate synthase | FPS | Synthesizes farnesyl diphosphate (FPP) nih.gov |

| Cytochrome P450 reductase | CPR | Redox partner for CYP71AV1 pomics.com |

| Squalene synthase | SQS | Competes for FPP to produce sterols frontiersin.org |

| AaMYB121 | Transcription factor that activates DBR2 and ALDH1 promoters mdpi.com |

Heterologous Expression Systems (e.g., E. coli, Saccharomyces cerevisiae)

The production of artemisinin and its precursors in heterologous microbial systems has been a major goal for biotechnologists to ensure a stable and cost-effective supply. Both Escherichia coli and Saccharomyces cerevisiae have been extensively engineered as microbial cell factories for this purpose.

The primary focus of these efforts has been the high-level production of artemisinic acid, the direct precursor to both artemisinin and, through esterification, this compound. researchgate.net In S. cerevisiae, the introduction of an engineered mevalonate pathway, along with the amorphadiene synthase and a novel cytochrome P450 monooxygenase (CYP71AV1) from Artemisia annua, led to the successful production of artemisinic acid at high titers. researchgate.net The engineered yeast was capable of performing a three-step oxidation of amorpha-4,11-diene to artemisinic acid. researchgate.net This semi-synthetic approach, where artemisinic acid is produced microbially and then chemically converted to artemisinin, has been a landmark achievement. researchgate.netresearchgate.net

Similarly, E. coli has been engineered to produce artemisinin precursors. jrespharm.com By expressing key enzymes of the artemisinin biosynthetic pathway, including farnesyl pyrophosphate synthase (FPS), amorpha-4,11-diene synthase (ADS), and CYP71AV1, researchers have successfully produced amorphadiene and artemisinic acid. jrespharm.commdpi.com While the direct biosynthesis of this compound in these systems is not the primary research objective, the production of its precursor, artemisinic acid, is well-established. This compound can be readily synthesized from microbially-produced artemisinic acid through chemical methylation. cdnsciencepub.com

Metabolic flux models have been developed to simulate and optimize the production of "artemisinate" in various microbial hosts, including E. coli and S. cerevisiae, suggesting the theoretical feasibility of its production. researchgate.netaimspress.com However, experimental data on the direct fermentative production of this compound remains limited, with the main focus being on the more clinically and commercially relevant artemisinin and its immediate precursors.

Compartmentalized Metabolic Engineering Approaches

Compartmentalization of metabolic pathways within specific cellular organelles is a strategy that nature employs to enhance the efficiency of biochemical reactions. Metabolic engineers have adopted this approach to optimize the production of valuable compounds, including artemisinin and its precursors.

In the context of artemisinin biosynthesis, compartmentalization has been explored to channel metabolic flux towards the desired end-products and to overcome bottlenecks in the pathway. nih.govfrontiersin.org For instance, in engineered tobacco plants, targeting enzymes of the artemisinin biosynthetic pathway to different cellular compartments, such as the chloroplasts, nucleus, and mitochondria, has been shown to significantly increase the accumulation of artemisinin. nih.govresearchgate.net This strategy enhances the availability of precursors and cofactors, and can help to sequester potentially toxic intermediates. nih.gov

In yeast, peroxisomes have been identified as a promising compartment for metabolic engineering. By localizing parts of a biosynthetic pathway to the peroxisome, it is possible to isolate them from competing pathways in the cytosol, thereby increasing the yield of the target molecule. While these studies have primarily focused on improving the production of artemisinin and its precursor dihydroartemisinic acid, the principles of compartmentalized metabolic engineering are broadly applicable. nih.govresearchgate.net Theoretically, such strategies could be employed to enhance the production of artemisinic acid, the precursor to this compound, by optimizing the metabolic environment for the enzymes involved in its synthesis. However, specific research on the use of compartmentalized metabolic engineering for the direct overproduction of this compound has not been extensively reported.

Table 1: Research Findings in Heterologous and Compartmentalized Production

| Organism/System | Engineered Pathway/Strategy | Primary Product(s) | Key Findings |

|---|---|---|---|

| Saccharomyces cerevisiae | Engineered mevalonate pathway, amorphadiene synthase, CYP71AV1 | Artemisinic acid | Production of up to 100 mg/L of artemisinic acid. researchgate.net |

| Escherichia coli | Co-expression of MEP pathway and artemisinin biosynthesis enzymes | Amorphadiene, Artemisinic acid, Dihydroartemisinic acid | Successful expression of key enzymes for precursor synthesis. jrespharm.com |

| Tobacco (Nicotiana tabacum) | Compartmentalized expression of artemisinin pathway in chloroplasts, nucleus, and mitochondria | Artemisinin, Dihydroartemisinic acid | Enhanced expression and efficient photo-oxidation to artemisinin. nih.govresearchgate.net |

Elicitation Studies for Secondary Metabolite Enhancement

Elicitation is a technique used in plant biotechnology to stimulate the production of secondary metabolites by exposing plant cells or tissues to stress-inducing agents known as elicitors. This strategy has been successfully applied to enhance the yield of artemisinin in cultures of Artemisia annua.

Methyl jasmonate, a well-known elicitor, has been shown to significantly increase the production of artemisinin in cell suspension cultures of A. annua. nih.gov The application of elicitors triggers defense responses in the plant cells, which often involves the upregulation of biosynthetic pathways leading to the production of specialized compounds like terpenoids.

While these studies have focused on the enhancement of artemisinin, it is plausible that the production of its precursors, including artemisinic acid, would also be increased as part of the general activation of the biosynthetic pathway. Consequently, an increase in the available pool of artemisinic acid could lead to a higher potential for the formation of this compound. However, direct studies quantifying the specific effect of elicitors on the levels of this compound are not widely available in the current literature. The primary goal of elicitation studies in this context remains the enhancement of the final, pharmacologically active compound, artemisinin.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Artemisinin |

| Artemisinic acid |

| Dihydroartemisinic acid |

| Amorpha-4,11-diene |

| Farnesyl pyrophosphate |

| Isopentenyl pyrophosphate |

| Dimethylallyl pyrophosphate |

| Mevalonic acid |

| Dihydroartemisinic aldehyde |

| Artemisinic alcohol |

Synthetic Methodologies and Chemical Modifications of Methyl Artemisininate

Total Synthesis Approaches to the Artemisinin (B1665778) Skeleton

The complex structure of artemisinin, characterized by a unique 1,2,4-trioxane (B1259687) ring, has made its total synthesis a significant challenge for chemists. While not commercially viable for large-scale production due to high costs, lengthy reaction sequences, and the use of expensive starting materials, these synthetic routes are remarkable achievements in chemical science. google.comrsc.org

Early total syntheses were reported between 1979 and 1996. google.com Over the years, various approaches have been developed, starting from a range of precursors. Notable starting materials for the total synthesis of the artemisinin skeleton include:

(–)-Isopulegol : Used by Schmid and Hofheinz in the first total synthesis of artemisinin, accomplished in 13 steps. rsc.org

(R)-(+)-Pulegone : Employed in a ten-step synthesis. researchgate.net

(R)-(+)-Citronellal : Utilized in an 8-step process developed by Yadav and coworkers. rsc.orgresearchgate.net

Cyclohexenone : A relatively inexpensive starting material used in a highly efficient nine-step synthesis by Zhu and Cook, which is considered one of the highest-yielding routes. google.comresearchgate.net

(+)-Isolimonene : Another terpene-based starting material investigated for artemisinin synthesis. researchgate.net

| Starting Material | Key Features/Reported Steps | Reference(s) |

| (–)-Isopulegol | First total synthesis; 13 steps. | rsc.org |

| (R)-(+)-Citronellal | 8-step process. | rsc.org |

| Cyclohexenone | High-yielding (12-15% overall); 9 steps. | researchgate.net |

| (R)-(+)-Pulegone | 10-step synthesis; ~3.5% yield. | researchgate.net |

Semi-Synthetic Pathways Utilizing Artemisinic Acid as a Precursor

A more commercially viable and efficient approach to producing artemisinin and its derivatives involves the semi-synthesis from artemisinic acid. rsc.org Artemisinic acid is a natural precursor to artemisinin and is found in much higher quantities (up to 10 times more) in the Artemisia annua plant, making it an abundant and attractive starting material. rsc.orgnih.gov This pathway can potentially triple the yield of artemisinin-related drugs compared to direct extraction. nih.gov

The semi-synthetic route is inspired by the plant's own biosynthetic pathway. rsc.orgresearchgate.net A pivotal development in this area was the engineering of baker's yeast (Saccharomyces cerevisiae) to produce artemisinic acid through fermentation, achieving titers as high as 25 grams per litre. nih.gov This biotechnological advance provides a stable and scalable source of the precursor, independent of agricultural fluctuations. nih.govfrontiersin.org

The general chemical strategy, first reported by Acton and Roth, involves two main steps:

Reduction : Artemisinic acid is reduced to dihydroartemisinic acid. This is a critical step where diastereoselectivity is important. rsc.orgscielo.br

Oxidative Cyclization : The resulting dihydroartemisinic acid undergoes a photooxidation reaction with singlet oxygen, followed by an acid-catalyzed cascade of rearrangements to form the endoperoxide bridge and the complete artemisinin structure. rsc.orgmdpi.com

This semi-synthetic method, particularly when using microbially-derived artemisinic acid, forms the basis of current industrial-scale production. rsc.orgfrontiersin.org

Preparation of Methyl Artemisininate from Artemisinic Acid

Methyl artemisinate is a direct derivative of artemisinic acid, prepared through a straightforward esterification reaction. The most commonly cited method for this conversion is the treatment of artemisinic acid with diazomethane (B1218177) (CH₂N₂). cdnsciencepub.comacs.orgclockss.org This reaction efficiently converts the carboxylic acid group of artemisinic acid into a methyl ester.

The procedure typically involves reacting artemisinic acid with an excess of diazomethane in a solvent like diethyl ether at a reduced temperature (e.g., 0 °C) for a short duration. cdnsciencepub.comcdnsciencepub.com This method is known for its high efficiency, with reported yields reaching up to 98%. clockss.org The resulting this compound serves as a valuable intermediate for the synthesis of various other artemisinin analogues. acs.org

Derivatization Strategies of Methyl Artemisininate

This compound possesses key structural features that allow for further chemical modification. The primary sites for derivatization are the allylic C-3 position and the α,β-unsaturated ester system, which includes the C-11 and C-13 positions. acs.orgnih.gov These modifications are explored to create novel analogues.

Allylic Oxidation and Conjugate Addition Reactions

Researchers have successfully modified this compound through two main strategies: allylic oxidation at the C-3 position and conjugate addition to the C-11/C-13 double bond. acs.org These reactions allow for the introduction of new functional groups, altering the molecule's properties. One study synthesized twelve different this compound derivatives using these approaches, which were then further converted into new artemisinin analogues. acs.orgnih.gov

Modifications at the C-3 Position

The C-3 position of this compound is an allylic carbon, making it susceptible to oxidation.

Chemical Oxidation : The Sharpless oxidation, using selenium dioxide (SeO₂), has been employed to introduce a hydroxyl group at the C-3 position, yielding methyl (3R)-3-hydroxyartemisinate. acs.org This hydroxylated derivative can be further modified, for example, through acetylation with acetic anhydride (B1165640) to produce methyl (3R)-acetoxyartemisinate. acs.org

Biotransformation : A novel approach involves using plant cell cultures for modification. Suspension cell cultures of Mentha piperita have been shown to oxidize this compound at the C-3 position to produce methyl 3-oxoartemisinate. nih.gov This biotransformation achieved a 5.5% conversion after 48 hours, demonstrating a biological method for C-3 functionalization. nih.gov

Modifications at the C-13 Position

The C-13 position is part of the α,β-unsaturated ester system in this compound, making it an electrophilic center amenable to conjugate addition (Michael addition) reactions. acs.org This strategy has been used to introduce a variety of substituents by reacting this compound with different nucleophiles. The addition occurs at the C-11 position, with subsequent protonation typically at C-13, effectively functionalizing the C-13 methyl group.

A study by Han et al. demonstrated the synthesis of several C-13 modified derivatives. acs.org The following table summarizes some of the derivatives prepared via conjugate addition to this compound.

| Nucleophile Source | Resulting Derivative Class | Reference |

| Nitromethane | Methyl 11,13-(nitromethyl)dihydroartemisinate | acs.org |

| Nitroethane | Methyl 11,13-(1-nitroethyl)dihydroartemisinate | acs.org |

| Hydrogen Cyanide | Methyl 13-cyanodihydroartemisinate | acs.org |

| Methyl Cyanoacetate | Methyl 13-(methoxycarbonylcyanomethyl)dihydroartemisinate | acs.org |

| Ethyl Thiol | Methyl 13-(ethylthio)dihydroartemisinate | acs.org |

These derivatization strategies highlight the chemical versatility of this compound as a scaffold for generating a diverse library of new compounds. acs.orgnih.gov

Introduction of Functional Groups (e.g., Cyano, Methoxycarbonyl, Alkylamino)

The modification of the artemisinin scaffold, particularly at the C-10 position, is a key strategy for creating derivatives with altered properties. This compound itself is a C-10 ether derivative of dihydroartemisinin (B1670584) (DHA). google.comepo.org The synthesis of other functionalized derivatives provides insight into the chemical possibilities at this position. The C-10 lactol hydroxyl group of DHA is the primary site for these modifications. epo.org

Cyano Group: While direct synthesis of a C-10 cyano derivative from this compound isn't standard, the introduction of nitrogen-containing functional groups is a significant area of research. For instance, C-10 substituted triazolyl artemisinins have been synthesized by reacting dihydroartemisinin with variously substituted 1,2,3-triazoles in the presence of a Lewis acid like BF3·Et2O. nih.govresearchgate.net This indicates the feasibility of creating C-N bonds at this position.

Methoxycarbonyl Group: The synthesis of ester derivatives, such as the widely used artesunate (B1665782) (a succinate (B1194679) ester), demonstrates the reactivity of the C-10 hydroxyl group towards esterification. epo.orggoogle.com The formation of a methoxycarbonyl group would similarly involve the reaction of dihydroartemisinin with a suitable reagent like methyl chloroformate in the presence of a base.

Alkylamino Group: The synthesis of 10-alkylamino artemisinin derivatives, such as artemisone, has been reported as a promising area of development. epo.org These compounds can be synthesized from dihydroartemisinin and represent a move towards derivatives with non-hydrolizable carbon-nitrogen bonds at the C-10 position, which may offer improved stability. epo.org The introduction of these nitrogen-containing groups can lead to derivatives with enhanced antimalarial properties. nih.govresearchgate.net

The following table summarizes reagents and conditions for introducing various functional groups at the C-10 position of the artemisinin scaffold, analogous to the position of the methoxy (B1213986) group in this compound.

Table 1: Synthesis of C-10 Functionalized Artemisinin Derivatives

| Target Functional Group | Precursor | Key Reagents | General Conditions | Reference |

|---|---|---|---|---|

| Ether (e.g., Methoxy, Ethoxy) | Dihydroartemisinin | Methanol (B129727) or Ethanol, Acid Catalyst (e.g., BF3·Et2O, p-TSA) | Reaction in the respective alcohol, often with a dehydrating agent. | rsc.orggoogle.com |

| Ester (e.g., Succinate) | Dihydroartemisinin | Succinic anhydride, Base (e.g., pyridine, imidazole) | Reaction in an aprotic solvent. | epo.orggoogle.com |

| Triazolyl (Nitrogen-linked) | Dihydroartemisinin | Substituted 1,2,3-triazoles, Lewis Acid (BF3·Et2O) | Reaction in dichloromethane (B109758) at room temperature. | nih.govresearchgate.net |

| Alkylamino | Dihydroartemisinin | Alkylamine | Condensation reaction, often with catalysts to form C-N bond. | epo.org |

Peroxide Ring Construction and Cyclization Reactions

The defining structural feature of this compound and all artemisinin-type compounds is the 1,2,4-trioxane ring, which contains an endoperoxide bridge. mdpi.comresearchgate.net This peroxide linkage is crucial for its biological activity. The synthesis of this compound itself begins with artemisinin, which is isolated from the plant Artemisia annua, meaning the peroxide ring is already present. google.comresearchgate.net However, understanding the total synthesis of the artemisinin core, and thus the peroxide ring, is fundamental.

The construction of the peroxide ring is a key challenge in the total synthesis of artemisinin. mdpi.comnih.gov Most synthetic routes achieve this in the final stages of the synthesis. researchgate.net A common and pivotal strategy involves the photooxidative cyclization of a precursor molecule. mdpi.comclockss.org

Key steps and strategies include:

Photooxidation: A common precursor, dihydroartemisinic acid (derived from the more abundant artemisinic acid), undergoes photooxidation using singlet oxygen (¹O₂). mdpi.comnih.gov This reaction forms an allylic hydroperoxide intermediate. researchgate.net

Acid-Catalyzed Cyclization/Rearrangement: The hydroperoxide intermediate is then treated with acid. This initiates a cascade of reactions, including a Hock cleavage and further cyclizations, to form the complete tetracyclic artemisinin scaffold containing the vital trioxane (B8601419) ring. mdpi.combeilstein-journals.org

Ozonolysis: Some synthetic pathways have also utilized ozone as the oxidizing agent to construct the peroxide fragment from unsaturated keto derivatives. mdpi.comnih.gov

Stereochemical Control and Regioselectivity in Synthesis

The synthesis of this compound from artemisinin presents a significant stereochemical challenge at the C-10 position. The initial step is the reduction of the C-12 lactone in artemisinin to a C-10 lactol (hemiacetal), known as dihydroartemisinin (DHA). japsonline.com This reduction creates a new chiral center at C-10, resulting in two diastereomers (epimers): α-DHA and β-DHA. japsonline.com

The subsequent etherification of DHA with methanol to produce this compound must control the stereochemistry at this new center to selectively produce the desired isomer, β-methyl artemisinate (also known as artemether), which is a clinically used compound. rsc.org

Key aspects of stereochemical and regioselective control include:

Epimerization: The α- and β-epimers of DHA can interconvert in solution, with the equilibrium ratio being dependent on factors like solvent polarity and pH. japsonline.com In dimethyl sulfoxide, the ratio of β- to α-isomer is reported to be 3:1. japsonline.com

Steric Hindrance: The β-isomer of DHA possesses a hydroxyl group that experiences greater steric hindrance compared to the more accessible equatorial-like hydroxyl group of the α-isomer. japsonline.com This difference in accessibility can be exploited in synthesis.

Reaction Conditions: The choice of reducing agent, solvent, and catalyst for both the reduction and etherification steps is crucial for achieving high diastereoselectivity. The reduction of artemisinin with sodium borohydride (B1222165) (NaBH₄) in methanol is a common method. d-nb.info For the subsequent etherification to favor the β-isomer, acid catalysts like boron trifluoride etherate (BF₃·Et₂O) or solid acid catalysts are often employed. rsc.orggoogle.com Using a one-pot method with a cellulose (B213188) sulfuric acid catalyst has been shown to produce excellent diastereoselectivity (β/α ratio of 5:1) for artemether (B1667619) synthesis. rsc.org

The regioselectivity in the synthesis of artemisinin derivatives primarily focuses on the C-10 position due to the accessible lactol hydroxyl group. epo.org However, other positions on the carbocyclic core can also be functionalized. acs.org For the synthesis of this compound, the key is the selective etherification of the C-10 hydroxyl over any other potential reactive sites.

Table 2: Stereocontrol in Methyl Artemisininate (Artemether) Synthesis

| Step | Challenge | Method/Control Factor | Outcome | Reference |

|---|---|---|---|---|

| Reduction of Artemisinin | Creation of C-10 stereocenter | Use of NaBH₄ in methanol at low temperatures (0-5 °C). | Forms a mixture of α- and β-dihydroartemisinin (DHA) epimers. | d-nb.info |

| Epimer Equilibrium | Interconversion of α- and β-DHA | Solvent choice (e.g., DMSO favors β-isomer). | Shifts equilibrium towards the thermodynamically more stable epimer. | japsonline.com |

| Etherification of DHA | Selective formation of the β-ether | Use of acid catalysts (e.g., BF₃·Et₂O, solid acids) and controlled conditions. | Favors the formation of the β-methyl artemisinate (artemether) due to thermodynamic and kinetic factors. High diastereoselectivity (e.g., β/α 5:1) can be achieved. | rsc.org |

Molecular and Cellular Mechanisms of Action of Artemisinins and Implications for Methyl Artemisininate Derivatives

Endoperoxide Bridge Activation and Free Radical Generation

The primary mechanism of action for artemisinins is the cleavage of the 1,2,4-trioxane (B1259687) ring, a reaction initiated at the endoperoxide bridge. wikipedia.orgresearchgate.net This activation is not a spontaneous event; it requires specific intracellular factors to generate highly reactive radical species that are central to the compound's activity. umich.edubiomedpharmajournal.org

The predominant model for the bioactivation of artemisinins hinges on the presence of ferrous iron (Fe²⁺), which is particularly abundant within malaria parasites in the form of heme. mdpi.combiorxiv.orgacs.orgmdpi.com The interaction with intra-parasitic iron is believed to catalyze the cleavage of the endoperoxide bridge, a crucial first step in the drug's mechanism. umich.edunih.govnih.gov Heme, a degradation byproduct of hemoglobin, is considered a key activator, leading to the generation of cytotoxic radical species. acs.orgmdpi.comdrugbank.com While heme is a primary activator, non-heme iron can also facilitate this process. mdpi.comnih.gov This iron-dependent activation is thought to occur in the parasite's acidic food vacuole, where the breakdown of hemoglobin provides a concentrated source of heme. acs.orgnih.govnih.gov This targeted activation within the parasite contributes to the drug's selective toxicity. biorxiv.org

The iron-mediated cleavage of the endoperoxide bridge results in the formation of oxygen-centered radicals, which then rearrange to form more stable, yet highly cytotoxic, carbon-centered radicals. acs.orgnih.govmdpi.comnih.gov These carbon-centered radicals are considered the primary agents of alkylation, forming covalent bonds with parasite proteins and other biomolecules. umich.edunih.gov In addition to carbon-centered radicals, this activation cascade also generates reactive oxygen species (ROS). mdpi.comnih.govfrontiersin.orgasm.org The combined assault of these radical species leads to widespread, non-specific damage to vital cellular components, ultimately causing parasite death. biomedpharmajournal.orgfrontiersin.orgasm.org

Heme and Ferrous Iron-Mediated Bioactivation

Impact on Cellular Components and Processes (in vitro/model systems)

The free radicals generated by activated artemisinins cause significant damage to various cellular structures and disrupt critical life processes. These effects have been extensively documented in laboratory and model systems, shedding light on the downstream consequences of endoperoxide activation.

Mitochondria are a significant target for artemisinin-induced damage. mdpi.commicrobialcell.com Studies have shown that artemisinins can cause a rapid depolarization of the mitochondrial membrane, a key indicator of mitochondrial dysfunction. mdpi.commdpi.comnih.govthermofisher.com This event is considered an early step in the drug's cytotoxic effect and can trigger apoptosis. mdpi.comnih.govresearchgate.net The damage is believed to stem from radicals attacking mitochondrial components, which impairs the electron transport chain and leads to a significant depletion of ATP. nih.gov Interestingly, this depolarizing effect appears to be more specific to organisms like yeast and malaria parasites, with mammalian mitochondria showing less susceptibility. microbialcell.com

| Effect of Artemisinins on Mitochondria | Key Findings | References |

| Membrane Depolarization | Causes rapid loss of mitochondrial membrane potential. | mdpi.commdpi.comnih.govthermofisher.com |

| Mechanism | Radical-induced damage to mitochondrial components. | nih.gov |

| Consequence | Triggers apoptosis and leads to ATP depletion. | mdpi.comnih.govresearchgate.net |

| Specificity | More pronounced in malaria parasites and yeast compared to mammalian cells. | microbialcell.com |

The highly reactive carbon-centered radicals generated from artemisinin (B1665778) derivatives are potent alkylating agents, forming covalent bonds with a wide array of biomolecules. nih.govresearchgate.net Proteins are a major target of this alkylation, leading to their damage and loss of function. asm.orgnih.gov Heme itself is a prominent target, with heme-artemisinin adducts being identified. biorxiv.orgmdpi.commdpi.com Studies have identified numerous parasite proteins that are covalently modified by artemisinin, indicating that the alkylation is widespread and relatively non-specific. biorxiv.orgasm.orgfrontiersin.org This extensive protein damage disrupts numerous cellular pathways and is a major contributor to the drug's toxicity. asm.orgnih.gov

| Cellular Targets of Artemisinin-Induced Alkylation | Description | References |

| Heme | Forms covalent adducts with heme, a primary activator of the drug. | biorxiv.orgmdpi.commdpi.com |

| Parasite Proteins | Non-specifically alkylates a wide range of proteins, causing widespread damage and functional impairment. | biorxiv.orgasm.orgnih.govfrontiersin.org |

| Biomolecules | Radicals damage other vital biomolecules, contributing to cellular stress and death. | researchgate.net |

Beyond direct molecular damage, artemisinins and their derivatives, including methyl artemisinate, influence several programmed cell death pathways. researchgate.net Evidence from numerous studies shows that these compounds can induce apoptosis (programmed cell death), autophagy (a cellular recycling process), and ferroptosis (an iron-dependent form of cell death). worldscientific.comresearchgate.netnih.gov Dihydroartemisinin (B1670584), the active metabolite of many derivatives, has been shown to induce both apoptosis and autophagy in various cancer cell lines. mdpi.comnih.gov The induction of ferroptosis is particularly relevant given the iron-dependent activation mechanism of artemisinins. researchgate.networldscientific.comnih.gov The ability of these compounds to trigger multiple cell death signaling pathways, such as the p38/MAPK and Wnt/β-catenin pathways, underscores the complex and multifaceted nature of their cytotoxic action. researchgate.netnih.govmdpi.com

Interference with Cellular Metabolism (e.g., glucose, lipid)

Artemisinin and its derivatives, including by extension this compound, have been shown to interfere with cellular metabolism, particularly glucose and lipid metabolism, which is a critical aspect of their anticancer and antimalarial activities.

Recent studies have highlighted that artemisinins can impede the glucose metabolism of cancer cells, primarily by inhibiting anaerobic glycolysis. mdpi.com For instance, artemisinin has been found to inhibit key glycolysis enzymes such as hypoxia-inducible factor-1α (HIF-1α) and pyruvate (B1213749) kinase M2 in human esophageal cancer cells. mdpi.com Dihydroartemisinin (DHA), a potent derivative, has been shown to inhibit glucose uptake in non-small cell lung carcinoma cells. researchgate.net This interference with glucose metabolism is significant as many cancer cells rely on aerobic glycolysis, a phenomenon known as the "Warburg effect," for rapid growth. The ability of artemisinin derivatives to target this metabolic vulnerability underscores their potential as anticancer agents.

In addition to glucose metabolism, artemisinins also impact lipid metabolism. The reprogramming of lipid metabolism is a recognized characteristic of malignant tumors, where there is an increased uptake, synthesis, and storage of lipids to support rapid cell proliferation and membrane biogenesis. nih.govoncotarget.com Artemisinin derivatives have been observed to modulate lipid metabolism, which can contribute to their therapeutic effects. For example, artemether (B1667619), another derivative, has demonstrated potential in regulating glycolipid metabolism. nih.gov Studies in diabetic mice have shown that artemether can reduce fasting blood glucose levels and serum lipid levels. nih.gov The interference with lipid metabolism can affect the integrity and fluidity of cellular membranes, which is crucial for cancer cell migration and invasion. mdpi.com

The molecular mechanisms underlying these metabolic interferences are complex and multifaceted. One central player is the AMP-activated protein kinase (AMPK) pathway, which is a key regulator of cellular energy homeostasis. nih.gov Artemisinin derivatives have been shown to up-regulate the AMPK pathway, which in turn can influence both glucose and lipid metabolism. nih.gov Furthermore, the sterol regulatory element-binding proteins (SREBPs), which are crucial for regulating lipid synthesis, are often upregulated in cancer and represent another potential target for artemisinin-based therapies. nih.gov

The following table summarizes the effects of artemisinin and its derivatives on key molecules involved in cellular metabolism:

| Compound | Target Molecule/Pathway | Effect | Cell/System Studied |

| Artemisinin | Hypoxia-inducible factor-1α (HIF-1α), Pyruvate kinase M2 | Inhibition | Human esophageal cancer cells mdpi.com |

| Dihydroartemisinin (DHA) | Glucose uptake | Inhibition | Non-small cell lung carcinoma cells researchgate.net |

| Artemether | AMP-activated protein kinase (AMPK) | Upregulation | db/db mice nih.gov |

| Artemether | Glucose and lipid levels | Reduction | db/db mice nih.gov |

Comparative Analysis of Mechanism across Different Biological Systems (e.g., yeast vs. mammalian cells)

The mechanism of action of artemisinins exhibits notable differences across various biological systems, particularly between yeast (Saccharomyces cerevisiae) and mammalian cells. These differences provide valuable insights into the drug's specificity and have implications for derivatives like this compound.

A primary distinction lies in the role of mitochondria. In both the malaria parasite (Plasmodium falciparum) and baker's yeast, mitochondria are a key target of artemisinins. researchgate.netmicrobialcell.com Artemisinins can induce mitochondrial dysfunction in these organisms. researchgate.netmicrobialcell.com Specifically, yeast and malarial mitochondria are highly sensitive to artemisinins, leading to depolarization and functional impairment. microbialcell.comnih.gov This anti-mitochondrial action is believed to be a specific and potent mechanism of cell killing. researchgate.netmicrobialcell.com In contrast, mammalian mitochondria show little to no sensitivity to artemisinins at comparable concentrations. researchgate.netmicrobialcell.com For instance, while 1 µM of artemisinin can damage yeast mitochondria, no obvious depolarizing effect was observed in mammalian mitochondria even at concentrations of 100 µM. microbialcell.com

This differential sensitivity suggests that the activation of artemisinins may occur differently in these systems. It is hypothesized that yeast and malarial mitochondria possess specific factors or conditions that facilitate the activation of the endoperoxide bridge of artemisinins, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage. mdpi.com Mammalian mitochondria, on the other hand, may lack these specific activation mechanisms. mdpi.com

Another key aspect is the heme-mediated action of artemisinins. In some cells, heme acts as a primary reducing agent for artemisinins, leading to the generation of ROS and relatively non-specific cellular damage. researchgate.netmicrobialcell.com This heme-dependent pathway is considered a more general mechanism of action and is observed in mammalian cancer cells and yeast grown on fermentable media. researchgate.netmicrobialcell.com In fact, the sensitivity of some cancer cells to dihydroartemisinin (DHA) has been linked to intracellular heme levels. microbialcell.com

Interestingly, these two pathways—the specific anti-mitochondrial action and the general heme-mediated action—can be competitive. researchgate.netmicrobialcell.com In systems where both pathways exist, such as yeast, suppressing the heme-dependent pathway can actually enhance the anti-mitochondrial effect of artemisinins. researchgate.netmicrobialcell.com

The following table provides a comparative overview of the mechanisms of artemisinins in yeast and mammalian cells:

| Feature | Yeast (Saccharomyces cerevisiae) | Mammalian Cells |

| Mitochondrial Sensitivity | High; artemisinins induce mitochondrial dysfunction and depolarization. microbialcell.comnih.gov | Low to none; mitochondria are largely unaffected at similar concentrations. microbialcell.com |

| Primary Mechanism | Potent and specific anti-mitochondrial action. researchgate.netmicrobialcell.com | General, non-specific heme-mediated oxidative damage. researchgate.netmicrobialcell.com |

| Growth Inhibition on Non-fermentable Media | Significant inhibition, indicating reliance on mitochondrial respiration. mdpi.com | Not applicable. |

| Growth Inhibition on Fermentable Media | Weak inhibition, as cells can rely on glycolysis. mdpi.com | Inhibition in cancer cells is often heme-dependent. microbialcell.com |

| Activation of Artemisinin | Believed to be specifically activated within mitochondria. mdpi.com | Primarily activated by heme. microbialcell.com |

These comparative studies using yeast as a model organism have been instrumental in dissecting the complex and dual mechanisms of artemisinin action. The insights gained are crucial for understanding the selective toxicity of these compounds and for the rational design of new derivatives like this compound with potentially improved efficacy and specificity.

Structure Activity Relationship Sar Studies and Computational Analysis

Correlation of Structural Motifs with Molecular Interactions

The therapeutic action of artemisinin (B1665778) and its derivatives, including methyl artemisinate, is intrinsically linked to the presence of the 1,2,4-trioxane (B1259687) ring. nih.gov This endoperoxide bridge is widely recognized as the pharmacophore responsible for the antimalarial activity. nih.gov The prevailing mechanism suggests that the interaction of this peroxide linkage with heme or free Fe(II) within the malaria parasite leads to the generation of cytotoxic radical species that are ultimately responsible for parasite death. nih.gov

Structure-activity relationship (SAR) studies on artemisinin analogues have consistently highlighted the essential nature of the endoperoxide moiety. researchgate.net Modifications to other parts of the molecule can modulate activity, but removal or alteration of the trioxane (B8601419) ring typically results in a loss of efficacy. For instance, the synthesis and evaluation of various artemisinin derivatives have shown that substitutions at different positions can influence potency and pharmacokinetic properties. researchgate.netnih.govscirp.orgmdpi.com

The development of various analogues has provided deeper insights into these structure-activity relationships. For example, the synthesis of enantiomers of seco-artemisinin analogues demonstrated that only the enantiomer with the artemisinin-like configuration exhibited significant antimalarial activity. nih.govnih.gov Furthermore, X-ray crystallography of some analogues has revealed intramolecular hydrogen bonding that can affect the reactivity of certain functional groups, thereby influencing the potential for further chemical modification. nih.govnih.gov

The table below summarizes key structural motifs and their general impact on the activity of artemisinin derivatives.

| Structural Motif | Role in Molecular Interaction and Activity |

| 1,2,4-Trioxane Ring | Essential for antimalarial activity through interaction with heme/Fe(II) to produce cytotoxic radicals. nih.gov |

| Substituents at C-9 | Modifications at this position can significantly impact biological activity, with various alkyl, hydroxyalkyl, and other groups being explored. researchgate.net |

| Lactone Ring | Contributes to the overall structural rigidity and conformation of the molecule. |

| Stereochemistry | The specific 3D arrangement of atoms is critical for biological activity, as demonstrated by the differential activity of enantiomers. nih.govnih.gov |

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netfrontiersin.org For artemisinin and its derivatives, including this compound, QSAR studies have been instrumental in identifying key physicochemical and structural descriptors that govern their therapeutic efficacy. nih.govnih.govnih.gov

These models are developed by calculating a wide range of molecular descriptors for a set of compounds with known activities. These descriptors can encode topological, geometric, and electronic features of the molecules. nih.gov Statistical methods, such as multiple linear regression and machine learning algorithms like support vector machines and neural networks, are then used to build a predictive model. frontiersin.orgnih.gov

Several QSAR studies have been conducted on artemisinin analogues to understand their antimalarial and anticancer properties. mdpi.comnih.govnih.gov These studies have successfully created models with good predictive power, capable of forecasting the activity of new, untested derivatives. nih.govnih.gov For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to series of artemisinin derivatives. nih.gov These methods generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. nih.gov

Key findings from QSAR studies on artemisinin derivatives often highlight the importance of:

Steric properties: The size and shape of substituents at various positions can significantly influence activity. For example, contour maps might indicate that bulky groups are preferred in certain regions while being detrimental in others. nih.gov

Electrostatic properties: The distribution of charge within the molecule is crucial. Blue contours in a CoMSIA map, for instance, would suggest that positive charges in that area enhance activity, while red contours would indicate the opposite. nih.gov

Hydrophobicity: The lipophilicity of the molecule can affect its ability to cross cell membranes and reach its target.

Hydrogen bond donors and acceptors: The potential to form hydrogen bonds can be a critical factor in ligand-receptor interactions.

The table below presents a summary of different QSAR models that have been applied to artemisinin derivatives and their general findings.

| QSAR Model Type | Key Descriptors/Focus | General Findings for Artemisinin Derivatives |

| CoMFA | Steric and electrostatic fields | Provides 3D maps indicating favorable/unfavorable regions for bulky and charged groups. nih.gov |

| CoMSIA | Steric, electrostatic, hydrophobic, H-bond donor/acceptor fields | Offers a more detailed 3D map of favorable/unfavorable regions for different physicochemical properties. nih.gov |

| HQSAR | 2D fragment-based | Identifies atomic and fragment contributions to biological activity. nih.gov |

| Topomer CoMFA | 3D shape and electrostatic fields of fragments | A faster 3D-QSAR method that provides insights into the contributions of different molecular fragments. nih.gov |

These QSAR models serve as valuable tools in the drug design process, providing guidance for the structural modification of this compound and other artemisinin derivatives to enhance their therapeutic potential. nih.govnih.gov

Theoretical Chemistry Applications

Theoretical chemistry provides powerful tools to investigate the properties of molecules like this compound at the atomic and electronic level. These methods offer insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) is a quantum mechanical method used to study the electronic structure of atoms and molecules. scispace.comrsc.org It has become a popular tool in computational chemistry for predicting a wide range of molecular properties, including geometry, energy, and reactivity. scispace.commdpi.comchemrxiv.org For this compound, DFT calculations can provide a detailed understanding of its electronic properties, which are fundamental to its chemical behavior and biological activity.

DFT calculations can be used to determine:

Optimized molecular geometry: Predicting the most stable three-dimensional arrangement of atoms.

Electronic properties: Calculating the distribution of electron density, molecular orbitals (HOMO and LUMO), and electrostatic potential. These are crucial for understanding how the molecule interacts with other molecules. chemrxiv.org

Reactivity descriptors: DFT allows for the calculation of indices such as chemical potential, hardness, and electrophilicity, which can predict the reactivity of a molecule in chemical reactions. mdpi.com For example, the electrophilicity index can be particularly relevant for understanding the interaction of artemisinin derivatives with the electron-rich heme target.

Spectroscopic properties: Predicting infrared and UV-visible spectra, which can be compared with experimental data to validate the computational model. chemrxiv.orgnih.gov

Studies on artemisinin and its analogues have utilized DFT to rationalize experimental observations, such as the diastereoselectivity of certain reactions during synthesis. acs.org By analyzing the energies of different transition states, researchers can understand why one product is formed in preference to another.

The table below lists some key parameters that can be calculated using DFT and their significance for understanding this compound.

| DFT-Calculated Parameter | Significance for Methyl Artemisininate |

| HOMO-LUMO Gap | Indicates the electronic excitability and chemical reactivity of the molecule. A smaller gap suggests higher reactivity. nih.gov |

| Electron Affinity & Ionization Potential | Relate to the molecule's ability to accept or donate an electron, which is central to redox processes involved in its mechanism of action. chemrxiv.org |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and helps predict sites for electrophilic and nucleophilic attack. mdpi.com |

| Global Reactivity Descriptors | Quantify the overall reactivity of the molecule (e.g., electrophilicity index). mdpi.com |

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. metrotechinstitute.orgmdpi.com By simulating the interactions between a compound like this compound and its biological target (e.g., heme or a protein), MD can provide a dynamic view of the binding process, which is often missed by static docking studies. nih.govmetrotechinstitute.org

MD simulations can be used to:

Refine docking poses: Assess the stability of binding poses obtained from molecular docking and explore conformational changes in both the ligand and the target upon binding. metrotechinstitute.org

Calculate binding free energies: Estimate the strength of the interaction between the compound and its target using methods like MM/PBSA and MM/GBSA. metrotechinstitute.org This helps in ranking potential drug candidates.

Identify key interacting residues: Analyze the trajectory of the simulation to pinpoint the specific amino acids or molecular components that form stable interactions with the compound. mdpi.com

Explore conformational flexibility: Understand how the flexibility of both the drug and its target influences the binding event. nih.gov

For artemisinin derivatives, MD simulations have been used to investigate their interaction with heme, providing insights into the dynamic nature of this crucial interaction. nih.gov These simulations can help to understand how structural modifications to the artemisinin scaffold affect the stability and dynamics of the compound-target complex. uw.edu.pl

The biological activity of a flexible molecule like this compound is not determined by a single, static structure but by an ensemble of different conformations. maricopa.edulibretexts.org Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (rotamers) and their relative energies. maricopa.edulibretexts.org

By exploring the potential energy surface of this compound, computational methods can identify the most stable (lowest energy) conformations and the energy barriers between them. maricopa.edu This information is crucial because the biologically active conformation may not necessarily be the lowest energy conformation.

Key aspects of conformational analysis include:

Identifying stable conformers: Determining the various low-energy shapes the molecule can adopt.

Calculating relative energies: Understanding the energy differences between conformers, which determines their relative populations at a given temperature. maricopa.edu

Analyzing dihedral angles: Studying the rotation around single bonds to map out the conformational space. maricopa.edu

Constructing energy landscapes: Visualizing the energy of the molecule as a function of its conformational coordinates. biorxiv.orgnih.govchemrxiv.org This landscape reveals the stable conformational states (energy minima) and the transition pathways between them.

For artemisinin derivatives, conformational analysis has shown that a single preferred conformation can be responsible for the high diastereoselectivity observed in certain synthetic steps. acs.org Understanding the conformational preferences of this compound is therefore essential for rationalizing its reactivity and its interaction with biological targets.

The table below highlights the different types of conformations and their significance in the context of conformational analysis.

| Conformation Type | Description | Energy Level |

| Anti | Substituents are as far apart as possible (180° dihedral angle). | Lowest energy, most stable. maricopa.edu |

| Gauche | Substituents are close to each other (60° dihedral angle), leading to some steric strain. | Higher energy than anti. maricopa.edu |

| Eclipsed | Substituents are directly in line with each other, resulting in high torsional and steric strain. | Highest energy, least stable. maricopa.edu |

Advanced Spectroscopic and Analytical Characterization of Methyl Artemisininate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy is fundamental for identifying the various proton environments within the methyl artemisinate molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, providing a unique fingerprint for different protons. For instance, the ¹H NMR spectrum of artemisinin (B1665778), a closely related compound, shows a characteristic singlet for the proton at C-12 at approximately 5.85 ppm. redalyc.org In this compound derivatives, the chemical shifts of protons are indicative of their specific structural context. researchgate.net

Table 1: Illustrative ¹H NMR Chemical Shifts for Protons in Artemisinin Derivatives

| Proton | Chemical Shift (ppm) | Multiplicity |

| H-12 | ~5.85 | Singlet |

| Methoxy (B1213986) Protons | ~3.53 | Singlet |

| Various | Various | Various |

Note: Specific chemical shifts can vary based on the solvent and the specific derivative.

¹³C NMR for Carbon Skeleton Elucidation

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. ucl.ac.uk Each unique carbon atom in this compound and its derivatives gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the complete mapping of the carbon skeleton. unesp.brmdpi.com The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, which often allows for the clear resolution of individual carbon signals, including quaternary carbons that are not directly bonded to protons. ucl.ac.ukslideshare.net For example, in artemisinin derivatives, the carbon of the C=O group in the lactone ring typically appears in the downfield region of the spectrum. researchgate.net

Table 2: Representative ¹³C NMR Chemical Shifts for Carbons in Artemisinin Derivatives

| Carbon | Chemical Shift (ppm) |

| C=O (Lactone) | >170 |

| O-C-O (Endoperoxide bridge) | ~100-110 |

| Methoxy Carbon | ~50-60 |

| Various | Various |

Note: Chemical shifts are approximate and can be influenced by the specific derivative and solvent used.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by revealing correlations between different nuclei. slideshare.netlibretexts.org

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other through chemical bonds, helping to establish the connectivity of proton spin systems. libretexts.orgcreative-biostructure.comsdsu.edu Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecular structure. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of directly attached carbon atoms. sdsu.eduemerypharma.com This is crucial for assigning specific proton signals to their corresponding carbon atoms in the molecular skeleton. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduemerypharma.com This technique is invaluable for piecing together different fragments of the molecule and for assigning quaternary carbons. emerypharma.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, regardless of whether they are connected by chemical bonds. libretexts.orgcreative-biostructure.com This provides critical information about the three-dimensional conformation and stereochemistry of the molecule. slideshare.netcreative-biostructure.com

Together, these 2D NMR techniques allow for the unambiguous assignment of nearly all proton and carbon signals and provide a detailed picture of the molecular architecture of this compound and its derivatives. isuct.ru

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound, confirm its elemental composition, and gain insights into its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. medistri.com This technique is widely used to assess the purity of this compound samples and to confirm the identity of the compound and its derivatives. medistri.comnih.gov In a typical GC-MS analysis, the sample is first vaporized and separated into its individual components based on their volatility and interaction with the GC column. medistri.comshimadzu.com Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion intensity versus mass-to-charge ratio, serves as a molecular fingerprint that can be compared to spectral libraries for identification. medistri.comuni-saarland.de Derivatization is sometimes employed to increase the volatility of analytes for GC-MS analysis. littlemsandsailing.comnih.gov

Table 3: Common Fragments Observed in GC-MS of Artemisinin-Related Compounds

| m/z (mass-to-charge ratio) | Possible Fragment |

| [M]+ | Molecular Ion |

| [M-H₂O]+ | Loss of Water |

| [M-CH₃OH]+ | Loss of Methanol (B129727) |

| Various | Other characteristic fragments |

Note: The fragmentation pattern is highly dependent on the specific structure of the derivative and the ionization method used.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. miamioh.edumsu.edu This precision allows for the unambiguous determination of the elemental composition of a molecule by distinguishing between compounds that may have the same nominal mass but different chemical formulas. msu.edu Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) using high-resolution instruments such as Orbitrap mass spectrometers are particularly effective for analyzing complex mixtures and identifying metabolites of artemisinin derivatives. nih.govfrontiersin.org HRMS is crucial for confirming the identity of newly synthesized this compound derivatives and for characterizing unknown metabolites. nih.gov

Table 4: Example of HRMS Data for an Artemisinin Derivative

| Ion | Calculated Exact Mass | Found Exact Mass |

| [M+Na]⁺ | e.g., 249.1097 | e.g., 249.1094 |

Note: This is a hypothetical example to illustrate the precision of HRMS data. miamioh.edu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by analyzing the fragmentation of selected ions. nationalmaglab.orgwikipedia.org In the analysis of this compound, MS/MS provides valuable information about its molecular structure and helps in its identification.

When subjected to techniques like electrospray ionization (ESI), this compound can be protonated to form a molecular ion. In GC-MS analysis of diazomethane-derivatized extracts, this compound shows a molecular ion (M⁺) at a mass-to-charge ratio (m/z) of 248. researchgate.net The subsequent fragmentation of this ion in the mass spectrometer reveals characteristic patterns. While specific fragmentation pathways for this compound are not extensively detailed in the provided results, general fragmentation patterns for the parent compound, artemisinin, have been proposed. For artemisinin, fragmentation often involves the rupture of the endoperoxide bridge, a key structural feature. researchgate.net

The fragmentation of related compounds can also provide insights. For instance, the analysis of peptides containing trimethyllysine has shown that methyl group migration can occur during fragmentation. nih.gov Similar complex rearrangements and fragmentation pathways have been observed in the analysis of other methylated compounds and steroids. nih.gov These studies highlight the complexity of fragmentation processes and the detailed structural information that can be obtained through careful analysis of the resulting product ions. nih.govresearchgate.net

The general process of tandem MS involves the selection of a precursor ion, its fragmentation through methods like collision-induced dissociation (CID), and the analysis of the resulting product ions. nationalmaglab.orgwikipedia.org This process can be repeated in multiple stages (MS^n) to gain even more detailed structural information. mdpi.com

Table 1: Key Mass Spectrometry Data for Methyl Artemisininate and Related Compounds

| Compound | Ionization Method | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Source |

| This compound | GC-MS (after derivatization) | 248 [M]⁺ | Not specified | researchgate.net |

| Artemisinin | ESI | Not specified | Not specified, involves endoperoxide bridge rupture | researchgate.net |

| β-artemether | ESI | 299 [M+H]⁺ | 281 [M+H-H₂O]⁺, 221 | researchgate.net |

| Dihydroartemisinin (B1670584) (DHA) | ESI | Not specified | 267.15 [M-H₂O]⁺ | researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

The process begins with the growth of a high-quality single crystal of the compound. nih.gov This crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to construct a model of the electron density, from which the atomic positions can be determined. libretexts.org

For artemisinin, X-ray crystallography was instrumental in elucidating its novel sesquiterpene lactone structure, including the unusual 1,2,4-trioxane (B1259687) ring system. mmv.org The crystallographic data for artemisinin revealed a monoclinic crystal system with specific unit cell dimensions. mmv.org

While specific X-ray crystallography data for this compound was not found in the provided search results, the technique has been widely applied to study various derivatives of artemisinin and other complex molecules. nih.govrcsb.orgmdpi.com The structural information obtained from such studies is invaluable for confirming the identity and stereochemistry of new synthetic derivatives and for understanding how structural modifications affect the molecule's properties. nih.gov

Table 3: Crystallographic Data for Artemisinin

| Parameter | Value | Source |

| Molecular Formula | C₁₅H₂₂O₅ | mmv.org |

| Crystal System | Monoclinic | mmv.org |

| Unit Cell Dimensions | a = 24.098 Å, b = 9.468 Å, c = 6.399 Å | mmv.org |

| Molecules per Unit Cell (Z) | 4 | mmv.org |

| Calculated Density | 1.294 g/cm³ | mmv.org |

Chromatographic Methods for Separation and Purification (e.g., HPLC, TLC)

Chromatographic techniques are essential for the separation, purification, and quantification of this compound from complex mixtures, such as reaction products or plant extracts. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly used methods.